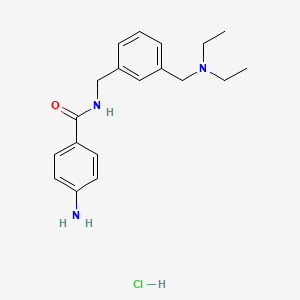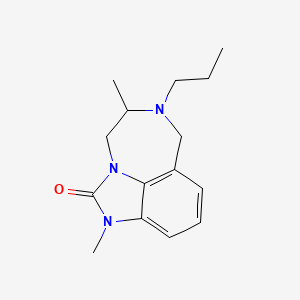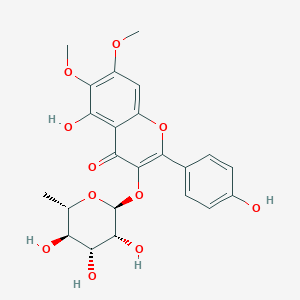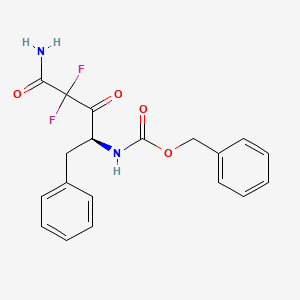
(2S,2'R,5'S)-Lilac aldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,2’R,5’S)-Lilac aldehyde is a chiral molecule that belongs to the family of lilac aldehydes. These compounds are known for their pleasant floral scent and are commonly found in the essential oils of lilac flowers. The unique stereochemistry of (2S,2’R,5’S)-Lilac aldehyde contributes to its distinct olfactory properties, making it a valuable compound in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,5’S)-Lilac aldehyde may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. This method is advantageous due to its sustainability and cost-effectiveness. The process typically involves fermentation followed by extraction and purification of the aldehyde.
化学反应分析
Types of Reactions
(2S,2’R,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: Lilac acid
Reduction: Lilac alcohol
Substitution: Various substituted lilac derivatives depending on the nucleophile used.
科学研究应用
(2S,2’R,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in plant-insect interactions due to its presence in floral scents.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to create perfumes and scented products.
作用机制
The mechanism of action of (2S,2’R,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The specific stereochemistry of the compound allows it to bind selectively to certain receptors, triggering a signal transduction pathway that results in the perception of its floral scent. Additionally, its potential therapeutic effects may involve interactions with microbial cell membranes or inflammatory pathways.
相似化合物的比较
Similar Compounds
- (2S,2’R,5’R)-Lilac aldehyde
- (2R,2’R,5’S)-Lilac aldehyde
- (2R,2’R,5’R)-Lilac aldehyde
Uniqueness
(2S,2’R,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its stereoisomers. This makes it particularly valuable in applications where a specific scent profile is desired.
属性
CAS 编号 |
53447-48-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
(2S)-2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10-/m1/s1 |
InChI 键 |
YPZQHCLBLRWNMJ-OPRDCNLKSA-N |
手性 SMILES |
C[C@H](C=O)[C@H]1CC[C@@](O1)(C)C=C |
规范 SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


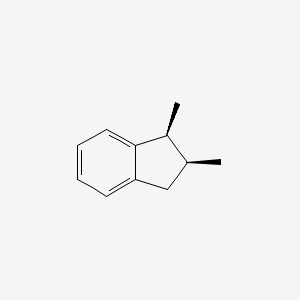

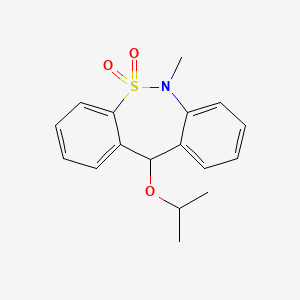



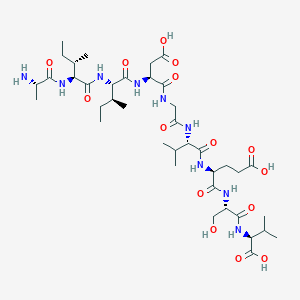

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)

